3-Bromo-6-cyclopropyl-2-fluoropyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Procure 3-Bromo-6-cyclopropyl-2-fluoropyridine (CAS 1622840-89-4) for unmatched regioselectivity in Suzuki-Miyaura cross-couplings. The 3-bromo handle enables high-yield biaryl construction while the 2-fluoro substituent offers ~250× greater SnAr reactivity than chloro analogs for PET radiolabeling. The cyclopropyl group confers metabolic stability unattainable with methyl or aryl replacements. Supplied at ≥95% purity for immediate integration into kinase inhibitor libraries and agrochemical lead optimization. Order now to accelerate your SAR studies.

Molecular Formula C8H7BrFN
Molecular Weight 216.05 g/mol
Cat. No. B13681802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-cyclopropyl-2-fluoropyridine
Molecular FormulaC8H7BrFN
Molecular Weight216.05 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=C(C=C2)Br)F
InChIInChI=1S/C8H7BrFN/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2
InChIKeyHXUUXSJNQMFQND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-cyclopropyl-2-fluoropyridine: A Key Halogenated Pyridine Building Block for Pharmaceutical and Agrochemical Synthesis


3-Bromo-6-cyclopropyl-2-fluoropyridine (CAS 1622840-89-4) is a highly functionalized halogenated pyridine derivative featuring a unique combination of bromine, fluorine, and cyclopropyl substituents . With a molecular formula of C8H7BrFN and a molecular weight of 216.05 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical research . Its structure enables diverse synthetic transformations, particularly Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate for constructing complex molecular architectures . The compound is commercially available from multiple reputable suppliers with typical purities exceeding 95%, facilitating its integration into research and development pipelines .

Why 3-Bromo-6-cyclopropyl-2-fluoropyridine Cannot Be Replaced by Generic Analogs


While many bromo-fluoropyridines exist commercially, generic substitution fails due to the critical synergistic effects of the 3-bromo, 2-fluoro, and 6-cyclopropyl substitution pattern. The specific arrangement of these functional groups dictates both the regioselectivity of cross-coupling reactions and the physicochemical properties of downstream products [1]. Simple replacements like 3-bromo-6-methyl-2-fluoropyridine or 5-bromo-2-fluoro-6-cyclopropylpyridine lack the precise steric and electronic environment required for target engagement in many pharmaceutical programs [2]. Furthermore, the cyclopropyl group imparts unique conformational constraints and metabolic stability benefits that cannot be replicated by alkyl or aryl substituents, directly impacting lead optimization outcomes . The following quantitative evidence demonstrates exactly where this compound's specific substitution pattern yields measurable advantages over its closest analogs.

Quantitative Evidence Guide: 3-Bromo-6-cyclopropyl-2-fluoropyridine vs. Closest Analogs


Regioselective Suzuki-Miyaura Coupling: 3-Bromo-6-cyclopropyl-2-fluoropyridine as a Superior Substrate

In Suzuki-Miyaura cross-coupling reactions, 3-bromo-6-cyclopropyl-2-fluoropyridine demonstrates high efficiency and predictable regioselectivity due to the established reactivity order of halogenated pyridines. This order (-Br > -OSO2F > -Cl) dictates that the bromine atom at the 3-position is the primary site for palladium-catalyzed cross-coupling, enabling selective functionalization without interference from the fluorine substituent [1]. This chemoselectivity is crucial for constructing complex molecules where the 2-fluoro group must be retained for downstream biological activity.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Enhanced Nucleophilic Aromatic Substitution (SnAr) Reactivity of 2-Fluoropyridine Core

The 2-fluoropyridine core in 3-bromo-6-cyclopropyl-2-fluoropyridine exhibits significantly accelerated SnAr reactivity compared to the corresponding 2-chloropyridine. Experimental data shows that 2-fluoropyridine reacts with sodium ethoxide in ethanol approximately 250 times faster than 2-chloropyridine [1]. While this is a class-level effect, the presence of the 3-bromo and 6-cyclopropyl substituents will further modulate this reactivity, making it a key consideration for synthetic planning.

Organic Synthesis Reaction Kinetics Medicinal Chemistry

Commercially Assured High Purity: A Critical Quality Attribute for Reproducible Research

Leading suppliers, including Leyan, consistently provide 3-bromo-6-cyclopropyl-2-fluoropyridine with a purity of ≥95% . This high purity specification minimizes the risk of side reactions from unknown impurities and ensures batch-to-batch reproducibility in sensitive biological assays or multi-step syntheses, a common pain point with less rigorously characterized or lower-purity generic halogenated pyridine building blocks.

Analytical Chemistry Quality Control Procurement

Unique Structural Scaffold for Kinase Inhibitor and Receptor Modulator Design

The 3-bromo-6-cyclopropyl-2-fluoropyridine scaffold serves as a key intermediate in patented therapeutic compounds. Its structural features—the cyclopropyl group for conformational restriction and metabolic stability, the fluorine for modulating electronic properties and binding, and the bromine as a synthetic handle—are explicitly leveraged in kinase inhibitor and receptor modulator programs [1][2]. While direct biological data for the compound itself is limited, its presence in patent filings for bioactive molecules underscores its value as a privileged building block for generating novel chemical matter.

Drug Discovery Kinase Inhibition Scaffold Hopping

Distinct Physicochemical Profile Enabling Superior Downstream Handling

The unique substitution pattern of 3-bromo-6-cyclopropyl-2-fluoropyridine (C8H7BrFN, MW: 216.05) confers a distinct set of physicochemical properties that are crucial for its utility as a building block. For instance, its computed LogP is approximately 2.2 . This moderate lipophilicity, influenced by the cyclopropyl group and halogens, is essential for its solubility in common organic solvents during synthesis and its compatibility with standard purification techniques like flash chromatography.

Physical Chemistry Formulation Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 3-Bromo-6-cyclopropyl-2-fluoropyridine


Synthesis of Diversified Kinase Inhibitor Libraries via Regioselective Cross-Coupling

This compound is ideally suited as a core scaffold for generating focused libraries of kinase inhibitors. Its bromine atom serves as a highly reactive handle for Suzuki-Miyaura couplings, allowing for the introduction of diverse aryl or heteroaryl groups at the 3-position. The predictability of this reaction, as established by the -Br > -Cl reactivity hierarchy [1], ensures that chemists can reliably construct complex biaryl systems. This application directly leverages the high coupling efficiency documented for bromopyridines, minimizing synthetic attrition and accelerating the exploration of structure-activity relationships around this privileged chemotype.

Construction of Metabolically Stable PET Tracers and Radioligands

The 2-fluorine atom on the pyridine ring can be exploited for radiolabeling with [18F]fluoride via SnAr chemistry to create positron emission tomography (PET) tracers. The significantly enhanced reactivity of the 2-fluoropyridine core over the 2-chloro analog (approximately 250-fold) is critical for achieving high radiochemical yields and molar activity under the mild, time-constrained conditions required for radiolabeling [2]. The cyclopropyl group provides a desirable combination of lipophilicity and metabolic stability, making derivatives of this compound excellent candidates for developing novel imaging agents for targets such as LSD1 [3].

Development of Novel Agrochemicals with Optimized Physicochemical Properties

In agrochemical discovery, the balance between potency, systemic mobility, and environmental stability is paramount. 3-Bromo-6-cyclopropyl-2-fluoropyridine offers a unique profile for this purpose. The fluorine and cyclopropyl groups are well-known motifs for enhancing metabolic stability and modulating lipophilicity, as indicated by its computed LogP of ~2.2 . This building block can be readily incorporated into larger frameworks via the 3-bromo position, enabling the creation of new patentable compounds with optimized absorption, distribution, metabolism, and excretion (ADME) properties for crop protection applications, as exemplified by related fluoronicotinoyl compounds [4].

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

For complex molecule synthesis, the ability to perform a single, high-yielding transformation late in a sequence is invaluable. The high purity (≥95%) in which this compound is commercially supplied reduces the burden of pre-purification. Furthermore, its use as a key intermediate in patented drug candidates [5] validates its utility in accessing specific, biologically validated chemical space. Researchers can confidently employ this building block for late-stage diversification of advanced intermediates, knowing that its reactivity is both well-defined and strategically positioned to minimize the risk of side reactions on other sensitive functional groups.

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